Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate
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Description
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate is a chemical compound with the linear formula C11H9F3N2O5 . It is also known as Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=N+C1=C(NC(C(OCC)=O)=O)C=CC(C(F)(F)F)=C1
. The InChI representation is 1S/C11H9F3N2O5/c1-2-21-10(18)9(17)15-7-4-3-6(11(12,13)14)5-8(7)16(19)20/h3-5H,2H2,1H3,(H,15,17)
. The molecular weight is 234.175 Da .
Scientific Research Applications
Nanocatalyst and Reagent-on-a-Polymer Film
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents, such as (cyano-)borohydride, through simple doping and chemical reduction. These films demonstrated catalytic activity in hydrogenation and electro-oxidation reactions, suggesting potential applications in creating efficient, polymer-supported catalytic systems (Sivakumar & Phani, 2011).
Novel Copolymers Synthesis
Research on electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, has been conducted to explore their copolymerization with styrene. These studies have led to the development of copolymers with high glass transition temperatures, indicating their suitability for applications requiring materials with substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).
Ring-Opening Polymerization Catalysts
Investigations into mixtures of hindered (poly)phenols and alkylaluminum compounds have yielded highly active catalysts for the polymerization of ethylene oxide and propylene oxide. This research highlights the potential for creating atactic and highly regioirregular poly(propylene oxide) using a novel catalysis approach, with implications for the development of new materials (Tang et al., 2008).
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate has been shown to act as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This synthesis method opens up new avenues for creating complex organic molecules with high efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003).
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests that phloretic acid is a sustainable alternative to phenol, potentially enabling the development of nearly 100% bio-based benzoxazine end-capped molecules suitable for a wide range of applications (Trejo-Machin et al., 2017).
properties
IUPAC Name |
ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O5/c1-3-27-17(24)11(2)28-14-7-5-13(6-8-14)22-15-9-4-12(18(19,20)21)10-16(15)23(25)26/h4-11,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAIGMGUOMTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate |
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